4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl bromide, and chloropyrazole .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of hydrosulfide derivatives .
Scientific Research Applications
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-1-yl)benzylamine dihydrochloride
- 1,4-Di(4’-Pyrazolyl)Benzene
- 4-(1H-Pyrazol-4-yl)benzaldehyde
Uniqueness
Compared to similar compounds, 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific structural features, such as the presence of both benzyl and chloro substituents.
Properties
Molecular Formula |
C17H16ClN7S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[1-(4-chloropyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16ClN7S/c1-12(24-10-14(18)7-20-24)16-21-22-17(26)25(16)15-8-19-23(11-15)9-13-5-3-2-4-6-13/h2-8,10-12H,9H2,1H3,(H,22,26) |
InChI Key |
OGYJFMAQILLTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CN(N=C2)CC3=CC=CC=C3)N4C=C(C=N4)Cl |
Origin of Product |
United States |
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